molecular formula C22H26N2O5S B2999353 Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate CAS No. 941944-88-3

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate

Cat. No.: B2999353
CAS No.: 941944-88-3
M. Wt: 430.52
InChI Key: BIZSWYQEEHMKBI-UHFFFAOYSA-N
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Description

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a complex organic compound featuring a thiazinane ring with a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinane ring. This can be achieved by treating a precursor compound with 1-bromo-3-chloropropane in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃), leading to the formation of cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired intermediate . The final coupling step involves reacting this intermediate with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido group, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially leading to new compounds with different properties.

Scientific Research Applications

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is unique due to its specific combination of functional groups and overall molecular architecture

Properties

IUPAC Name

butyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-2-3-15-29-22(26)18-6-10-19(11-7-18)23-21(25)17-8-12-20(13-9-17)24-14-4-5-16-30(24,27)28/h6-13H,2-5,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSWYQEEHMKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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